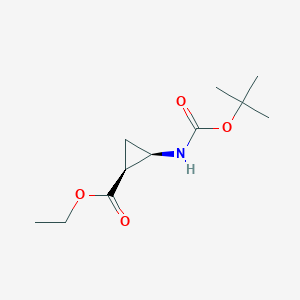

Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

ethyl (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCFOWMOJLYSPS-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H]1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801134236 | |

| Record name | rel-Ethyl (1R,2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801134236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421676-91-6 | |

| Record name | rel-Ethyl (1R,2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421676-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-Ethyl (1R,2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801134236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Synthetic Applications

Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate is primarily utilized as an intermediate in the synthesis of various bioactive compounds. The presence of the Boc group allows for selective deprotection under mild conditions, facilitating further functionalization of the molecule.

Key Synthetic Pathways:

- Preparation of Unnatural Amino Acids: The compound can be used to synthesize structurally diverse unnatural amino acids through various transformations, including coupling reactions and cyclization processes .

- Building Block for Peptide Synthesis: Its unique structure enables its incorporation into peptide sequences, potentially leading to the development of novel peptides with enhanced biological properties .

Potential Biological Applications:

- Anticancer Agents: Compounds with similar structures have been investigated for their potential as anticancer agents. For example, derivatives of cyclopropane-containing compounds have demonstrated antiproliferative activity against various cancer cell lines .

- Anti-inflammatory Properties: Some derivatives may exhibit anti-inflammatory effects, making them candidates for further pharmacological evaluation.

Case Study 1: Antiproliferative Activity

In a study examining compounds related to this compound, researchers found that certain derivatives exhibited significant antiproliferative activity against KB31 cells, with IC50 values indicating potent effects comparable to established chemotherapeutics like epothilone A . This suggests that further exploration of this compound could yield effective anticancer agents.

Case Study 2: Synthesis of Novel Inhibitors

Research utilizing dynamic combinatorial chemistry has demonstrated the potential of cyclopropane derivatives in discovering novel inhibitors for protein targets. This compound could serve as a scaffold for designing inhibitors with specific binding affinities to target proteins involved in disease processes .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization. The cyclopropane ring can participate in various chemical transformations, making it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Functional Group Variations

Ethyl (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropane-1-carboxylate (CAS 259217-95-3)

- Structure : Differs by a vinyl substituent at C2 instead of hydrogen.

- Properties: Molecular formula: C₁₃H₂₁NO₄; molar mass: 255.31 g/mol; density: 1.084 g/cm³; boiling point: 328°C; pKa: ~10.60 . Storage: Requires refrigeration (2–8°C), indicating sensitivity to degradation.

- Synthesis : Prepared via trifluoroacetate coupling, achieving high yields (99%) under mild conditions .

Ethyl (1R,2R)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)cyclopropane-1-carboxylate (Compound 26)

- Structure: Includes an acylated Boc-amino group with 3,3-dimethylbutanoyl substitution.

- Properties :

Ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate (13b)

Stereochemical and Reactivity Differences

- (1S,2R) vs. (1R,2S) Configuration :

- Reactivity: Boc-protected amino groups reduce nucleophilicity, enabling selective reactions at the ester moiety. In contrast, unprotected amines (e.g., in ’s intermediates) require temporary protection for further functionalization .

Comparative Data Table

Biological Activity

Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate, with the CAS number 613261-19-1, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its utility in biomedical research.

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 229.27 g/mol

- CAS Number : 613261-19-1

- PubChem CID : 71607252

- Purity : Typically available at 97% purity

This compound is primarily studied for its role as a biochemical precursor in various synthetic pathways. Its structure allows it to interact with biological systems in several ways:

- Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes involved in metabolic pathways. Research indicates that compounds with similar structures can function as inhibitors of serine β-lactamases, which are critical in antibiotic resistance mechanisms .

- Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties by targeting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .

- Neuropharmacological Effects : There is emerging evidence that compounds related to this compound may influence neurotransmitter uptake and release, potentially offering therapeutic avenues for neurological disorders .

Antibacterial Efficacy

A study published in MDPI highlighted the synthesis of various derivatives based on the core structure of this compound. These derivatives demonstrated significant inhibitory activity against multiple strains of Gram-negative bacteria, including Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting their potential as novel antibacterial agents .

| Compound | Activity Against | Mechanism |

|---|---|---|

| Derivative A | KPC-2 carbapenemase | Inhibition of PBPs |

| Derivative B | CTX-M-15 | β-lactamase inhibition |

Neuropharmacological Studies

Research focusing on GABA uptake inhibitors derived from similar cyclopropane structures indicates that these compounds can modulate neurotransmitter levels effectively. The studies suggest that modifications to the cyclopropane ring can enhance the binding affinity to GABA transporters, potentially leading to new treatments for anxiety and epilepsy .

Q & A

Q. Methodological Guidance

- X-ray Crystallography : Resolves absolute configuration; cyclopropane bond angles (~60°) and Boc-group orientation confirm stereochemistry .

- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships; NOE interactions between cyclopropane CH₂ and Boc methyl groups validate the (1S,2R) configuration .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₁H₁₉NO₄; [M+H]⁺ calc. 230.1387, found 230.1389) .

What are the methodological considerations for using this compound in peptide coupling or drug synthesis?

Q. Application in Drug Discovery

- Peptide Coupling : Activate the carboxylate via EDCI/HOBt in dichloromethane, followed by reaction with amino acids or amines. Yields exceed 70% when using N-methylmorpholine (NMM) as a base .

- Stability : The Boc group is stable under basic conditions but cleaved with TFA (trifluoroacetic acid), enabling selective deprotection in multistep syntheses .

- Derivatization : The cyclopropane’s strain enhances reactivity in ring-opening reactions (e.g., with nucleophiles like Grignard reagents) to generate bioactive analogs .

How does the steric and electronic environment of the cyclopropane ring influence reactivity in further transformations?

Q. Advanced Mechanistic Analysis

- Steric Effects : The tert-butoxycarbonyl group creates a bulky environment, favoring axial attack in nucleophilic substitutions (e.g., SN2 reactions at the cyclopropane carbon) .

- Electronic Effects : The cyclopropane’s bent bonds increase electrophilicity, accelerating reactions with soft nucleophiles (e.g., thiols or enolates). DFT calculations show a 10–15 kcal/mol reduction in activation energy compared to non-strained analogs .

- Comparative Studies : Substituents like difluoromethyl () or vinyl groups () alter electronic density, impacting regioselectivity in cross-coupling reactions .

What strategies mitigate decomposition or racemization during storage or reactions?

Q. Stability Optimization

- Storage : Store at -20°C under argon; avoid prolonged exposure to light or humidity to prevent Boc cleavage or cyclopropane ring-opening .

- Reaction Conditions : Use low temperatures (0–4°C) and aprotic solvents (e.g., THF) during coupling to minimize racemization. Additives like Hünig’s base (DIPEA) stabilize intermediates .

How can computational modeling enhance the design of derivatives based on this scaffold?

Q. Advanced Methodological Integration

- Docking Studies : Predict binding affinity to biological targets (e.g., proteases) using AutoDock Vina; the cyclopropane’s rigidity often improves fit into hydrophobic pockets .

- DFT Calculations : Model transition states for ring-opening reactions; B3LYP/6-31G* level optimizations reveal activation barriers for nucleophilic attacks .

- SAR Analysis : QSAR models link substituent electronegativity (e.g., difluoromethyl vs. trifluoromethyl) to bioactivity, guiding rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.